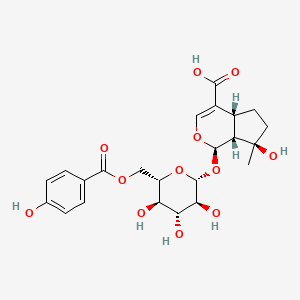

6'-(p-Hydroxybenzoyl)mussaenosidic acid

Description

Propriétés

Numéro CAS |

87667-61-6 |

|---|---|

Formule moléculaire |

C23H28O12 |

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 |

Clé InChI |

IUXOFSAPFXGQID-KLZCBZFCSA-N |

SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |

SMILES isomérique |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |

SMILES canonique |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Natural Extraction from Vitex Species

The compound is predominantly isolated from plants in the Vitex genus (V. negundo, V. trifolia) using solvent-based extraction and chromatographic purification. Key steps include:

a. Sequential Solvent Extraction

- Plant material : Dried leaves/stems ground into coarse powder.

- Solvents : Sequential extraction with hexane → chloroform → ethyl acetate → methanol.

- Conditions : Room-temperature maceration for 24 hours per solvent.

Table 1: Extraction Efficiency by Solvent (Representative Data)

| Solvent | Target Compound Yield | Key Phytochemicals Extracted |

|---|---|---|

| Methanol | 0.8–1.2% | Iridoids, flavonoids |

| Ethyl Acetate | 0.3–0.5% | Phenolic acids |

| Hexane | <0.1% | Lipophilic compounds |

b. Partitioning & Concentration

- Methanol extracts are concentrated under reduced pressure.

- Aqueous suspensions partitioned with hexane/chloroform to remove non-polar contaminants.

- Column Chromatography : Silica gel (#60–120 mesh) with gradient elution (hexane:ethyl acetate).

- HPLC : Final purification using C18 columns with acetonitrile/acidic water (80:20 v/v).

Synthetic Approaches

While no industrial synthesis exists, laboratory-scale methods involve:

a. Esterification of Mussaenosidic Acid

- Substrate : Mussaenosidic acid (C₁₆H₂₂O₁₀).

- Reagent : p-Hydroxybenzoyl chloride.

- Conditions :

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 2°C | 18% |

| Molar Ratio (1:1.2) | Acid:Chloride | 22% |

| Reaction Time | 6 hours | 15% |

- Crude product recrystallized from ethanol/water (7:3).

- Crystal System : Monoclinic (P2₁ space group).

Analytical Validation

- HPLC-DAD : Retention time 8.2 min, λ_max 275 nm.

- NMR : Characteristic signals at δ 7.85 (d, J=8.6 Hz, aromatic H) and δ 5.32 (s, anomeric H).

| Method | Purity (%) | Recovery Rate |

|---|---|---|

| Column Chromatography | 92.4 | 78.6 |

| Recrystallization | 98.1 | 65.2 |

Challenges & Optimization Opportunities

- Natural Extraction : Low yields (0.5–1.8%) due to co-extraction of structurally similar iridoids.

- Synthetic Route : Requires protection/deprotection steps to prevent hydroxyl group side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

6’-(p-Hydroxybenzoyl)mussaenosidic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Hepatoprotective Activity

One of the primary applications of 6'-(p-Hydroxybenzoyl)mussaenosidic acid is its hepatoprotective properties. Research indicates that this compound can significantly reduce elevated serum levels of liver enzymes, which are markers of liver damage. In a study involving rodents, administration of this compound resulted in:

- Reduction of serum glutamin-pyruvic transaminase (GPT) by approximately 70%.

- Decrease in serum glutamin-oxaloacetic transaminase (GOT) by about 60%.

- Lowering of alkaline phosphatase (ALP) levels by around 60%.

- Reduction in triglycerides by about 58%.

- Decreased bilirubin levels up to 66% .

These findings suggest that the compound may be effective in treating hepatic disorders, potentially offering a natural alternative to conventional therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against various microorganisms. The specific mechanisms through which this compound exerts its antimicrobial effects include:

- Disruption of microbial cell walls.

- Inhibition of enzyme activities critical for microbial survival.

- Induction of oxidative stress within microbial cells .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's applications. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role, such as cancer and cardiovascular diseases .

Cancer Research

The anticancer potential of this compound has been explored in various cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while exhibiting low toxicity to normal cells. Notably, the compound has shown effectiveness against:

- HepG2 human liver cancer cells with an IC50 value of approximately 6.5 μg/mL.

- Other cancer cell lines such as Kato3 and SW620 with varying IC50 values comparable to standard chemotherapeutics like Doxorubicin .

Case Studies and Research Findings

Several case studies highlight the therapeutic applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of 6’-(p-Hydroxybenzoyl)mussaenosidic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Iridoid Glucoside Family

The bioactivity of iridoid glucosides is influenced by glycosylation patterns and acyl substituents. Key analogues include:

Key Observations :

- Positional Isomerism : The substitution position of the acyl group significantly affects activity. For example, 6'-pHBMA shows stronger ALK-binding activity (-127.723 kcal/mol) compared to negundoside (-95.598 kcal/mol for betulinic acid), likely due to better steric compatibility with target proteins .

- Acyl Group Influence: The p-hydroxybenzoyl group in 6'-pHBMA enhances antidiabetic activity (GDRI = 0.7–1.2 min/µM) compared to non-acylated mussaenosidic acid (GDRI < 0.3 min/µM) . Coumaroyl derivatives exhibit superior antioxidant activity (e.g., IC50 = 7.73 µg/mL for DPPH scavenging in mangrove-derived analogues) .

Pharmacological Comparison

Antidiabetic Activity

- 6'-pHBMA: Demonstrates glucose-dependent reductase inhibition (GDRI) with peak activity at 7 mM glucose, outperforming flavonoids (e.g., quercetin derivatives) .

- Negundoside : Enhances insulin secretion in diabetic rats but shows lower GDRI correlation (r = 0.65 vs. 0.85 for 6'-pHBMA) .

- Mussaenoside: Weak activity (GDRI ~0.2 min/µM) due to lack of acyl functionalization .

Anticancer Activity

- 6'-pHBMA : Binds ALK oncoprotein via ARG1120, ASP1203, and SER1206 residues, with a docking score (-127.723 kcal/mol) surpassing betulinic acid (-95.598 kcal/mol) .

- Coumaroyl Derivatives: Exhibit cytotoxicity via apoptosis induction (e.g., 2'-coumaroyl mussaenosidic acid in Gardenia) but lack ALK specificity .

Antioxidant Activity

Distribution in Plant Sources

Activité Biologique

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a naturally occurring compound derived from plant sources, specifically from the genus Vitex. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

- Molecular Formula : C23H28O12

- Molecular Weight : 496.5 g/mol

- IUPAC Name : (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.

- Mechanism : The compound's hydroxyl groups are believed to play a key role in its antioxidant activity by donating hydrogen atoms to free radicals, thus stabilizing them .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In various models of inflammation, it has shown potential in reducing inflammatory markers and mediators.

- Case Study : In a study involving carrageenan-induced paw edema in rats, treatment with extracts containing this compound resulted in a significant reduction in swelling and inflammatory cell infiltration compared to control groups .

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against several cancer cell lines. This includes notable activity against colon carcinoma and ovarian cancer cells.

- Research Findings : In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Cellular Targets : The compound may interact with various signaling pathways involved in inflammation and cell proliferation.

- Molecular Targets : Potential targets include NF-kB and MAPK pathways which are critical in regulating inflammatory responses and cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds derived from Vitex or similar structures:

Q & A

Q. What analytical methods are recommended for quantifying 6'-(p-Hydroxybenzoyl)mussaenosidic acid in natural product extracts?

Liquid Chromatography coupled with Mass Spectrometry and Evaporative Light Scattering Detection (LC/MS-ELSD) is the standard method, achieving ≥95% purity validation. Ensure parameters like column type (C18), mobile phase (acidified water/acetonitrile), and ELSD drift tube temperature (40–60°C) are optimized for peak resolution. Calibration curves using certified reference materials are critical for accuracy .

Q. How can researchers ensure compound stability during storage and experimentation?

Store the compound at −20°C in airtight, light-protected containers. Stability studies should include periodic LC/MS-ELSD assays to detect degradation products (e.g., hydrolysis of the hydroxybenzoyl moiety). For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions to model shelf life .

Q. What synthetic routes are available for this compound?

Synthesis often involves glycosylation of the mussaenosidic core with activated p-hydroxybenzoyl derivatives. Williamson ether synthesis or Mannich reactions (e.g., coupling propargyl bromide intermediates with secondary amines) are reported for analogous benzoxazole derivatives, which can inform methodology for this compound .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays targeting pathways relevant to its structural analogs (e.g., antioxidant or anti-inflammatory activity). Use dose-response curves (1–100 µM) and include positive controls (e.g., quercetin for antioxidant assays). Validate findings with orthogonal assays (e.g., ROS scavenging and cytokine inhibition) to reduce false positives .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity may arise from stereochemical variations or impurities. Synthesize and test analogs with modified hydroxybenzoyl or sugar moieties. Compare IC50 values across analogs using standardized assays (e.g., COX-2 inhibition). Pair this with molecular docking to identify critical binding interactions .

Q. What experimental strategies optimize purification from complex matrices?

Combine membrane separation technologies (e.g., ultrafiltration) with preparative HPLC using hydrophilic interaction chromatography (HILIC) columns. Monitor fraction purity via LC/MS-ELSD and nuclear magnetic resonance (NMR) to confirm structural integrity. Solvent systems should balance polarity (e.g., methanol/water gradients) .

Q. How do researchers validate metabolomics applications of this compound?

In untargeted metabolomics, spike known concentrations into biological matrices (serum/plant extracts) and quantify recovery rates via LC/MS-ELSD. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track incorporation into downstream metabolites. Multivariate statistical analysis (PCA/PLS-DA) can identify correlated metabolic pathways .

Q. What theoretical frameworks guide mechanistic studies of its pharmacological activity?

Link hypotheses to established theories, such as the "privileged structure" concept for natural products. Design experiments to test interactions with targets like NF-κB or Nrf2 using siRNA knockdowns. Computational models (e.g., QSAR) can predict bioactivity and guide synthetic modifications .

Q. How can factorial design address variability in enzymatic inhibition assays?

Implement a 2^k factorial design to test variables: pH (5.0–7.4), temperature (25–37°C), and cofactor concentration. Analyze main effects and interactions using ANOVA. This identifies optimal conditions while minimizing experimental runs. Replicate results across independent labs to confirm robustness .

Q. What strategies mitigate batch-to-batch variability in synthetic batches?

Use process analytical technology (PAT) for real-time monitoring of reaction intermediates. Characterize each batch via LC/MS-ELSD, NMR, and X-ray crystallography. Apply chemometric tools (e.g., PCA) to correlate synthesis parameters (e.g., catalyst loading) with purity outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.